

# Sensory panel evaluation of brazzein taste profile compared to sucrose

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## Compound of Interest

Compound Name: *Brazzein*

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## A Comparative Sensory Analysis of Brazzein and Sucrose

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the taste profile of the sweet protein **brazzein** in comparison to the benchmark sweetener, sucrose.

This guide provides a comprehensive comparison of the sensory profiles of the high-intensity sweet protein, **brazzein**, and the traditional sweetener, sucrose. The information is based on published sensory panel evaluation data and is intended to assist researchers and professionals in the fields of food science, drug development, and sensory analysis in understanding the nuanced taste characteristics of **brazzein** as a potential sugar alternative.

## Quantitative Sensory Profile Comparison

The following table summarizes the key sensory attributes of **brazzein** compared to sucrose. The data is compiled from descriptive sensory analysis studies where trained panelists rated the intensity of various taste and temporal characteristics. While a direct side-by-side quantitative comparison with sucrose in a single study is not readily available in the public domain, the following provides a qualitative and descriptive comparison based on existing literature.

Sensory Attribute	Brazzein	Sucrose
Sweetness Intensity	500-2000 times sweeter than sucrose on a weight basis[1].	Benchmark for sweetness (1x).
Taste Profile	Described as having a clean, sucrose-like sweetness.	The "gold standard" for a clean sweet taste.
Off-Tastes		
Bitterness	Reported to have nearly no bitter off-notes[2].	Generally no bitter off-taste at typical concentrations.
Metallic Taste	Reported to have nearly no metallic off-notes[2].	No metallic off-taste.
Licorice-like	A slight licorice off-note has been reported[2].	No licorice-like off-taste.
Temporal Profile		
Onset of Sweetness	Delayed sweetness onset compared to sucrose[2].	Rapid onset of sweetness.
Lingering Aftertaste	Exhibits a concise sweetness lingering[2].	Minimal to no lingering sweet aftertaste.

## Experimental Protocols for Sensory Panel Evaluation

The following is a representative methodology for the sensory evaluation of sweeteners like **brazzein**, based on established protocols in the field.

Objective: To determine and compare the sensory profile of **brazzein** with that of a sucrose control.

Panelists:

- A panel of 8-12 trained and experienced sensory assessors is typically used.

- Panelists are screened for their taste acuity and ability to discriminate between different taste modalities and intensities.

#### Sample Preparation:

- **Brazzein** and sucrose solutions are prepared in deionized or appropriately purified water.
- Concentrations of **brazzein** are determined based on its known sweetness equivalence to sucrose (e.g., a concentration of **brazzein** that is perceptually iso-sweet to a 5% or 10% sucrose solution).
- All samples are presented at a standardized temperature, typically room temperature.

#### Evaluation Procedure:

- Training: Panelists are trained on the specific sensory attributes to be evaluated (e.g., sweetness intensity, bitterness, metallic taste, licorice-like flavor, onset of sweetness, and lingering aftertaste) and the rating scale to be used. Reference standards for each attribute are provided.
- Washout: Panelists rinse their mouths with purified water before tasting the first sample and between each subsequent sample to minimize carry-over effects.
- Sample Presentation: Samples are presented to panelists in a randomized and blind fashion to prevent bias. Typically, a small, controlled volume of each sample is provided.
- Rating: Panelists rate the intensity of each sensory attribute on a structured scale, such as a Labeled Magnitude Scale (LMS) or a 15-cm line scale anchored with terms from "none" to "very strong".
- Data Collection: Data is collected from each panelist for each sample and attribute. The process is often repeated over multiple sessions to ensure data reliability.

#### Data Analysis:

- The intensity ratings for each attribute are averaged across all panelists for each sample.

- Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory profiles of **brazzein** and sucrose.

## Sweet Taste Signaling Pathway

The perception of sweet taste for both sucrose and **brazzein** is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds. The binding of a sweet substance to this receptor triggers a cascade of intracellular events, leading to the transmission of a nerve impulse to the brain, where it is interpreted as sweetness.

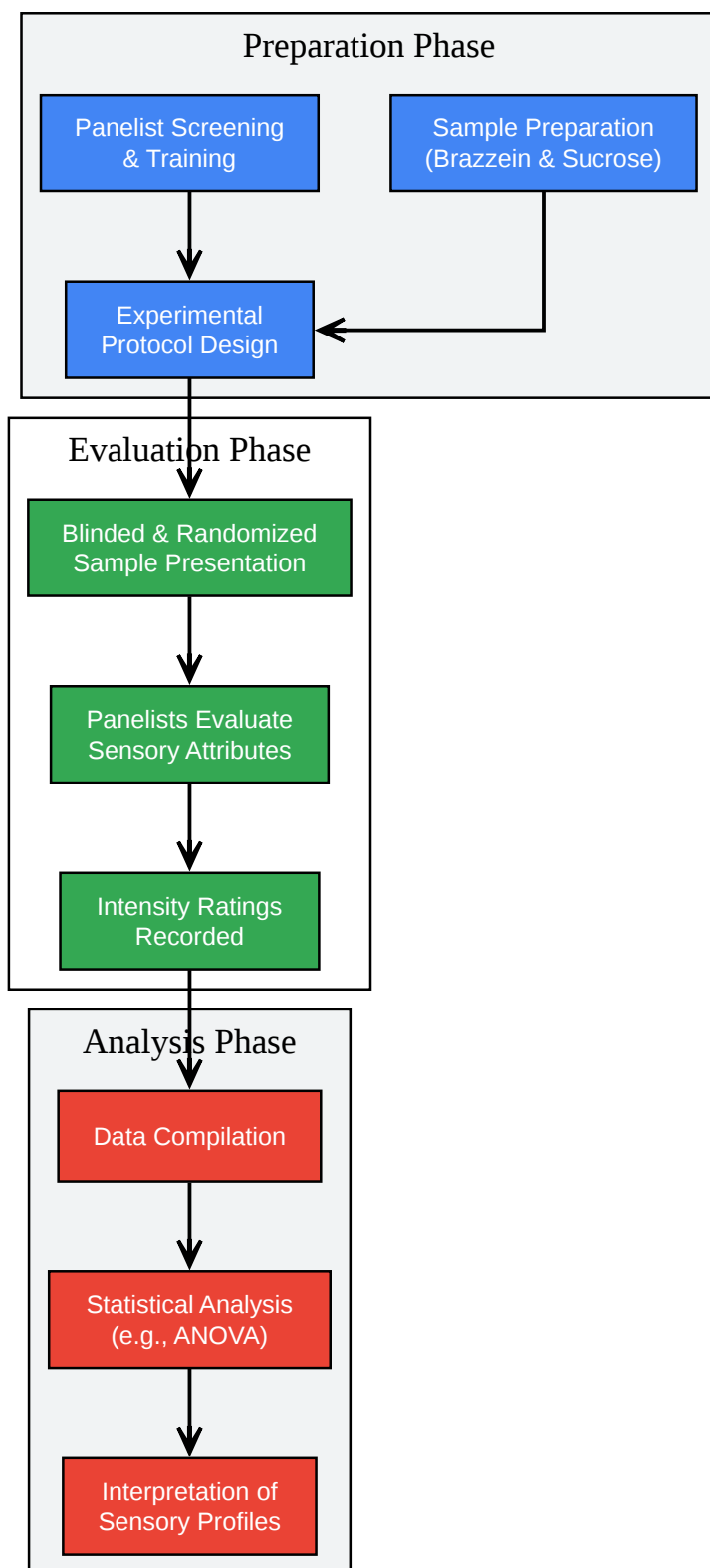


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Caption: Sweet taste signaling pathway.

## Experimental Workflow for Sensory Panel Evaluation

The following diagram illustrates a typical workflow for a sensory panel evaluation comparing two sweeteners.



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Caption: Sensory panel workflow.

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## References

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Address: 3281 E Guasti Rd

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